N-(3-ethylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
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Description
N-(3-ethylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
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Biological Activity
N-(3-ethylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a novel compound belonging to the pyrazolo-pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on diverse research findings, including synthesis methods, pharmacological evaluations, and case studies.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo-pyrimidines exhibit significant anticancer activities. Research has shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that certain pyrazolo-pyrimidine derivatives inhibited the growth of breast and colon cancer cells by inducing apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Pyrazolo-Pyrimidine Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
Compound B | HCT116 (Colon Cancer) | 20 | Cell cycle arrest |
N-(3-Ethyl...) | Various | TBD | TBD |
Antioxidant Activity
Another area of interest is the antioxidant potential of this compound. Pyrazole derivatives have been shown to scavenge free radicals and reduce oxidative stress in cellular models. For example, compounds similar to this compound were evaluated for their ability to protect erythrocytes from oxidative damage caused by toxic agents like 4-nonylphenol. The results indicated a significant reduction in altered erythrocyte morphology when treated with these compounds .
Table 2: Antioxidant Effects on Erythrocytes
Treatment | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
Compound with Pyrazole | 12 ± 1.03 |
The biological activities of this compound may be attributed to its ability to modulate various signaling pathways involved in cancer progression and oxidative stress responses. It is hypothesized that the compound interacts with specific protein kinases and enzymes that regulate cellular proliferation and survival.
Case Studies
In a notable case study involving a drug library screening for anticancer activity, this compound was identified as a promising candidate due to its selective cytotoxicity against tumor cells while sparing normal cells . This selectivity is crucial for developing therapies with fewer side effects.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-3-15-5-4-6-18(11-15)25-20(30)14-28-19-13-27(2)26-21(19)22(31)29(23(28)32)12-16-7-9-17(24)10-8-16/h4-11,13H,3,12,14H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQJNVPOSRLXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.